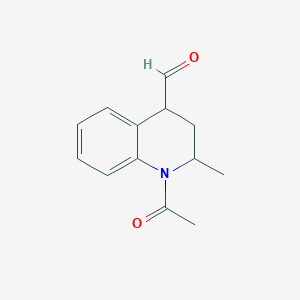
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is a complex organic compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals . This compound, in particular, is characterized by its unique structure, which includes an acetyl group, a methyl group, and a carbaldehyde group attached to the tetrahydroquinoline core.
准备方法
The synthesis of 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold. Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis and high yield .
化学反应分析
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and carbaldehyde positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
科学研究应用
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism by which 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
相似化合物的比较
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be compared to other tetrahydroquinoline derivatives, such as:
2-Methyl-1,2,3,4-tetrahydroquinoline: This compound is similar in structure but lacks the acetyl and carbaldehyde groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a different substitution pattern, known for its neuroprotective properties.
4-Alkoxy-2-aryl-1,2,3,4-tetrahydroquinolines: These derivatives have different substituents at the 4-position, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
1-acetyl-2-methyl-3,4-dihydro-2H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-9-7-11(8-15)12-5-3-4-6-13(12)14(9)10(2)16/h3-6,8-9,11H,7H2,1-2H3 |
InChI 键 |
MNXFDVWOMYLUIS-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



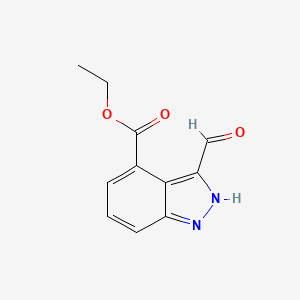

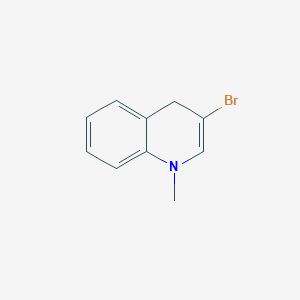


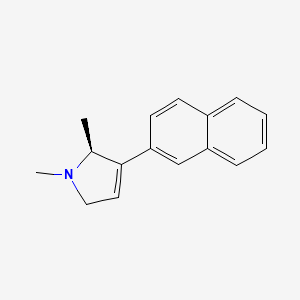
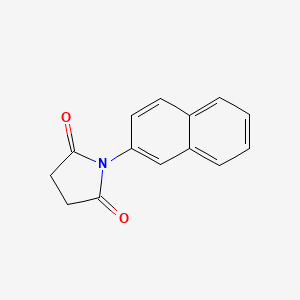

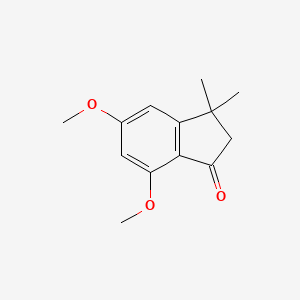
![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)
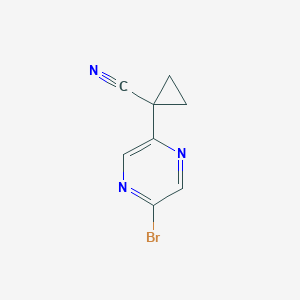

![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)
